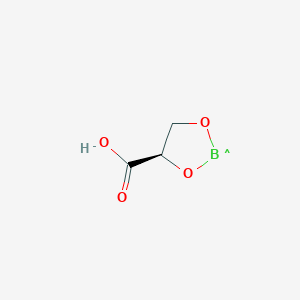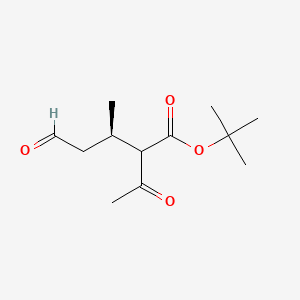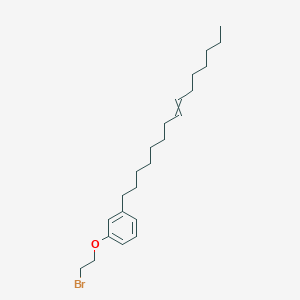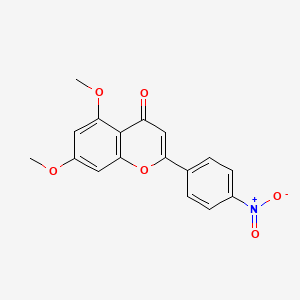
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to a cyclic ester, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl typically involves the reaction of boronic acids with diols under acidic conditions. One common method is the condensation of boronic acid with ethylene glycol, followed by oxidation to introduce the carboxyl group. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the boronate ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.
Substitution: The boronate ester can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or alkylating agents are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and substituted boronate esters, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective intermediate in various chemical reactions. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with electron-rich species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Similar in its ability to form reversible covalent bonds with diols but lacks the cyclic ester structure.
Methylboronic Acid: Another boronic acid derivative with similar reactivity but different steric and electronic properties.
Vinylboronic Acid: Shares the boronic acid functionality but has a different substituent, affecting its reactivity and applications.
Uniqueness
(4R)-4-Carboxy-1,3,2-dioxaborolan-2-yl is unique due to its cyclic ester structure, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation.
Eigenschaften
CAS-Nummer |
875885-82-8 |
|---|---|
Molekularformel |
C3H4BO4 |
Molekulargewicht |
114.87 g/mol |
InChI |
InChI=1S/C3H4BO4/c5-3(6)2-1-7-4-8-2/h2H,1H2,(H,5,6)/t2-/m1/s1 |
InChI-Schlüssel |
BIZUSXUKDDAFJX-UWTATZPHSA-N |
Isomerische SMILES |
[B]1OC[C@@H](O1)C(=O)O |
Kanonische SMILES |
[B]1OCC(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methylidene}hydroxylamine](/img/structure/B14194572.png)

![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)


![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)

![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
